Fertirelin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

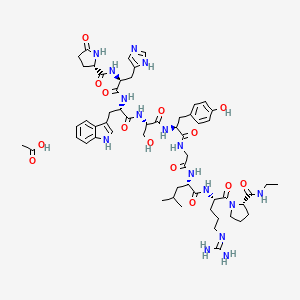

醋酸法地瑞林是一种合成肽类,也是一种促性腺激素释放激素激动剂。它主要用于兽医学,特别是用于治疗牛的卵巢功能衰竭。 该化合物于1981年首次在日本推出,此后一直被用于管理动物的各种生殖问题 .

作用机制

醋酸法地瑞林是促性腺激素释放激素受体的有效激动剂。它与受体结合后,会刺激垂体前叶释放黄体生成素和卵泡刺激素。 这反过来会导致生殖过程的调节,如排卵和卵泡发育 .

类似化合物:

布舍瑞林: 另一种用于兽医学和人类医学的促性腺激素释放激素激动剂。

地洛瑞林: 主要用于兽医应用的一种更有效的类似物。

亮丙瑞林: 广泛用于人类医学,用于治疗前列腺癌和子宫内膜异位症。

比较: 醋酸法地瑞林在兽医学中的应用是独一无二的,特别是在牛身上。与亮丙瑞林和布舍瑞林等其他类似物相比,它在人类医学中的应用较少。 它的效力和特异性受体亲和力使其成为治疗牛卵巢功能衰竭的首选 .

生化分析

Biochemical Properties

Fertirelin acetate plays a significant role in biochemical reactions by acting as a GnRH agonist. It interacts with the GnRH receptor on the surface of pituitary cells, leading to the release of LH and FSH. These hormones are essential for the regulation of the reproductive system. This compound binds to the GnRH receptor with high affinity, mimicking the natural GnRH and triggering a cascade of intracellular events that result in hormone release .

Cellular Effects

This compound influences various types of cells and cellular processes. In granulosa cells, it has been shown to modulate the activity of human chorionic gonadotropin (hCG), leading to changes in progesterone synthesis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can increase the mRNA levels of annexin A5 (ANXA5) and alter the expression of luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) in granulosa cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GnRH receptor on pituitary cells. This binding activates a G-protein coupled receptor (GPCR) signaling pathway, leading to the activation of phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in the release of LH and FSH. This compound’s ability to mimic natural GnRH and activate this signaling pathway is crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is rapidly metabolized and excreted, with a half-life measured in minutes. This rapid clearance means that its effects are transient, and continuous administration may be required to maintain its activity. Long-term studies have shown that this compound does not accumulate in tissues and is quickly degraded into naturally occurring amino acids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 25 to 100 micrograms can influence conception rates in cattle. Higher doses may lead to a reduction in superovulatory responses, indicating a threshold effect. Additionally, high doses of this compound can cause adverse effects, such as reduced fertility and altered hormone levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to hormone regulation. It is rapidly metabolized and excreted, with its major metabolites being naturally occurring amino acids. The compound’s interaction with enzymes such as phospholipase C and protein kinase C plays a crucial role in its metabolic effects. These interactions influence metabolic flux and hormone levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed rapidly. It does not accumulate in tissues and is quickly cleared from the bloodstream. The compound’s transport is facilitated by its interaction with GnRH receptors, which mediate its uptake and distribution. This rapid transport and clearance ensure that this compound exerts its effects quickly and efficiently .

Subcellular Localization

This compound’s subcellular localization is primarily at the GnRH receptors on the surface of pituitary cells. This localization is crucial for its activity, as it allows the compound to interact with its target receptors and initiate the signaling cascade that leads to hormone release. The compound’s structure and post-translational modifications ensure its proper targeting and function within the cell .

准备方法

合成路线和反应条件: 醋酸法地瑞林是通过一系列肽偶联反应合成的。该过程涉及将氨基酸依次添加以形成所需的肽链。合成通常从使用叔丁氧羰基 (Boc) 或芴甲氧羰基 (Fmoc) 等保护基团保护氨基开始。然后,使用二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC) 等试剂,在羟基苯并三唑 (HOBt) 或 1-羟基-7-氮杂苯并三唑 (HOAt) 等偶联添加剂存在下偶联受保护的氨基酸。 组装肽链后,去除保护基团,并使用高效液相色谱 (HPLC) 等技术纯化肽 .

工业生产方法: 醋酸法地瑞林的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及自动肽合成器,以确保高产量和纯度。 最终产品通常进行冻干以获得稳定的粉末形式,以便于储存和运输 .

化学反应分析

反应类型: 醋酸法地瑞林主要经历肽键形成和水解反应。由于其肽的性质,它通常不经历氧化、还原或取代反应。

常用试剂和条件:

肽键形成: DCC、DIC、HOBt 和 HOAt 等试剂通常使用。

水解: 酸性或碱性条件会水解肽键,导致肽链分解。

形成的主要产物: 醋酸法地瑞林水解形成的主要产物是其组成氨基酸 .

科学研究应用

醋酸法地瑞林在科学研究中有多种应用:

兽医学: 用于治疗卵巢功能衰竭并提高牛的受孕率。

生殖生物学: 醋酸法地瑞林的研究有助于了解促性腺激素释放的调节及其对生殖健康的影响。

相似化合物的比较

Buserelin: Another gonadotropin-releasing hormone agonist used in veterinary and human medicine.

Deslorelin: A more potent analog used primarily in veterinary applications.

Leuprorelin: Widely used in human medicine for conditions like prostate cancer and endometriosis.

Comparison: Fertirelin acetate is unique in its specific application in veterinary medicine, particularly for cattle. It is less commonly used in human medicine compared to other analogs like leuprorelin and buserelin. Its potency and specific receptor affinity make it a preferred choice for treating ovarian failure in cattle .

属性

CAS 编号 |

66002-66-2 |

|---|---|

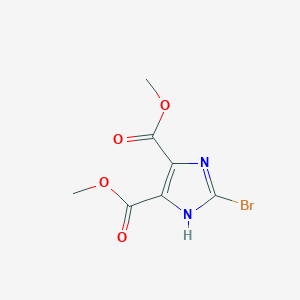

分子式 |

C57H80N16O14 |

分子量 |

1213.3 g/mol |

IUPAC 名称 |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40+,41-,42-,43?,44+;/m0./s1 |

InChI 键 |

ZVTCYOIDKTXKGH-CTLSUPFRSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

手性 SMILES |

CCNC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

规范 SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Pictograms |

Health Hazard |

相关CAS编号 |

38234-21-8 (Parent) |

序列 |

XHWSYGLRP |

同义词 |

9-(N)-Et-ProNH2-10-des-GlyNH2-LHRH 9-N-Et-ProNH2-LHRH desGly(10)-Pro(9)-LHRH ethylamide DGNH-LHRH fertilerine fertilerine acetate fertirelin fertirelin acetate GnRH, (N)-Et-ProNH2(9)- GnRH, N-Et-ProNH2(9)- LHRH, (N)-Et-ProNH2(9)- LHRH, (N)-ethylprolinamide(9)-des-glycinamide(10)- LHRH, N-Et-ProNH2(9)-des-Gly(10)- LHRH, N-ethylprolinamide(9)- TAP 031 TAP-031 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)